molecular formula C13H19N3O2S B11728128 N-(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine

N-(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine

Katalognummer: B11728128
Molekulargewicht: 281.38 g/mol
InChI-Schlüssel: SGHGROAEXGVMQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((6-Aminohexyl)amino)benzo[d]isothiazole 1,1-dioxide is a compound that belongs to the class of benzoisothiazole derivativesThe presence of the isothiazole ring in the structure contributes to its unique chemical properties and biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-Aminohexyl)amino)benzo[d]isothiazole 1,1-dioxide typically involves the reaction of benzo[d]isothiazole 1,1-dioxide with 6-aminohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple steps of purification such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-((6-Aminohexyl)amino)benzo[d]isothiazole 1,1-dioxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

3-((6-Aminohexyl)amino)benzo[d]isothiazole 1,1-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-((6-Aminohexyl)amino)benzo[d]isothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in inflammation or cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-((6-Aminohexyl)amino)benzo[d]isothiazole 1,1-dioxide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other similar compounds.

Eigenschaften

Molekularformel

C13H19N3O2S

Molekulargewicht

281.38 g/mol

IUPAC-Name

6-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]hexan-1-amine

InChI

InChI=1S/C13H19N3O2S/c14-9-5-1-2-6-10-15-13-11-7-3-4-8-12(11)19(17,18)16-13/h3-4,7-8H,1-2,5-6,9-10,14H2,(H,15,16)

InChI-Schlüssel

SGHGROAEXGVMQF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=NCCCCCCN)NS2(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.